molecular formula C6H14ClNO B019673 Methyl valerimidate hydrochloride CAS No. 39739-46-3

Methyl valerimidate hydrochloride

Cat. No. B019673
CAS RN: 39739-46-3
M. Wt: 151.63 g/mol
InChI Key: UAIVSGKSLHIONB-UHFFFAOYSA-N
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Description

Methyl valerimidate hydrochloride is a compound with the molecular formula C6H14ClNO . It has a molecular weight of 151.63 . It is used in organic synthesis .


Molecular Structure Analysis

The molecular structure of Methyl valerimidate hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure can be determined using various spectroscopic methods, but such details are not available in the sources I found.


Physical And Chemical Properties Analysis

Methyl valerimidate hydrochloride has a molecular weight of 151.63 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be determined through laboratory analysis .

Scientific Research Applications

Pharmaceutical Analysis

Methyl valerimidate hydrochloride is utilized in the development of analytical methods for pharmaceuticals. A notable application is in the validation of HPLC methods for drug dissolution studies . This involves the optimization of derivatization processes for drugs like memantine, enhancing their detectability and separation efficiency during HPLC analysis.

Proteomics Research

In proteomics, Methyl valerimidate hydrochloride serves as a reagent for protein modification . It is particularly useful in the study of protein interactions and functions due to its ability to modify proteins in a specific manner, which can be crucial for understanding protein behavior in biological systems .

Synthesis of Heterocyclic Compounds

This compound plays a role in the green synthesis of heterocyclic molecules of medicinal importance. It’s used in methods like microwave-assisted synthesis and nanoparticle-catalyzed synthesis, which are more sustainable and efficient . These heterocyclic compounds are foundational in the development of new pharmaceuticals, especially anticancer agents.

Nanoparticle Synthesis

Methyl valerimidate hydrochloride is also applied in the synthesis of nanoparticles. For instance, it’s used in the synthesis of SnO2 nanoparticles for various applications in pharmaceutical, food, and bio-related research . The control of growth and dispersion of these nanoparticles is essential for their effective use in these fields.

Chemical Derivatization

In analytical chemistry, chemical derivatization is a technique used to improve the detectability of compounds that lack chromophores. Methyl valerimidate hydrochloride is employed as a derivatizing agent to enhance the UV or fluorescence detection of such compounds during HPLC analysis .

Quality Control in Drug Manufacturing

The compound is instrumental in the quality control processes of drug manufacturing. It’s involved in the development and validation of methods for the simultaneous estimation of drugs, ensuring the quality and safety of pharmaceutical products .

Cancer Research

Methyl valerimidate hydrochloride contributes to cancer research by facilitating the analysis of anticancer agents and cancer biomarkers. It’s used in capillary electrophoresis to elucidate the presence of anticancer drugs and biomarkers in biological samples .

Method Development in Analytical Chemistry

Lastly, it’s used in the method development for the analysis of drug samples. This includes establishing the performance and limitations of analytical techniques, which is crucial for the accurate identification and quantification of pharmaceutical components .

Safety and Hazards

The safety data sheet for Methyl valerimidate hydrochloride suggests that contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

properties

IUPAC Name

methyl pentanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIVSGKSLHIONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960336
Record name Methyl pentanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl valerimidate hydrochloride

CAS RN

39739-46-3
Record name Pentanimidic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39739-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl valerimidate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039739463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl pentanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl valerimidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 10 gallon, glass-lined fixed reactor was charged with 7.0 kg (84.6 mol) of valeronitrile and 2.96 kg (92.2 mol, 1.1 eq) of methanol. The solution was stirred with cooling to about 5° C. under an atmosphere of nitrogen. A flow of hydrogen chloride gas from a gas cylinder was bubbled into the solution below the surface of the mixture at a rate such that the reaction temperature did not exceed 15° C. After about one hour, 3.67 kg (101 tool, 1.19 eq) of hydrogen chloride had been disbursed from the gas cylinder and addition was stopped. Stirring was continued for an additional 18 h at 0° C. Tert-butyl methyl ether (9.7 kg) was added to the suspension and stirring was continued for 3 h at 0° C. The slurry was then centrifuged under an atmosphere of nitrogen. After drying overnight under nitrogen and for several hours under reduced pressure at ambient temperature the product weighed 9.66 kg (76% yield uncorrected for purity) and had amp of 91°-92° C. The crude product was hygroscopic and was stored in sealed bottles under nitrogen at -5° C.
Quantity
7 kg
Type
reactant
Reaction Step One
Quantity
2.96 kg
Type
reactant
Reaction Step One
Quantity
3.67 kg
Type
reactant
Reaction Step Two
Quantity
9.7 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl valerimidate hydrochloride

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